N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide
Description
N-(2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a propyl group at the 1-position and an ethylsulfonamide chain at the 6-position. The tetrahydroquinoline scaffold imparts partial aromaticity and enhanced solubility compared to fully aromatic quinoline derivatives.
Properties
IUPAC Name |
N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-3-11-18-12-5-6-15-13-14(7-8-16(15)18)9-10-17-21(19,20)4-2/h7-8,13,17H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZFAQRMHABYLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide is a complex organic compound that has garnered interest in pharmacological research due to its potential biological activity. This article will delve into its chemical properties, biological mechanisms, and research findings, supported by data tables and relevant case studies.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of 324.5 g/mol. The compound features a sulfonamide group linked to a tetrahydroquinoline derivative, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₈N₂O₂S |
| Molecular Weight | 324.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 955533-08-1 |
Physical Properties
The physical properties of the compound are not extensively documented; however, it is crucial to consider these when evaluating its solubility and stability in biological systems.
This compound exhibits biological activity primarily through its interaction with specific molecular targets. The quinoline moiety can modulate enzyme activity or receptor binding, while the sulfonamide group enhances binding affinity.
Potential Targets
- Enzymes : May inhibit or activate specific enzymes involved in metabolic pathways.
- Receptors : Could interact with neurotransmitter receptors influencing neurological functions.
Pharmacological Studies
Recent studies have shown that compounds similar to this compound exhibit various pharmacological effects:
- Antimicrobial Activity : Research has indicated potential antibacterial properties against certain strains of bacteria.
- Neuroprotective Effects : Investigations into neuroprotective roles suggest that the compound may help mitigate neurodegeneration.
- Anti-inflammatory Properties : The sulfonamide group is often associated with anti-inflammatory effects in various models.
Study 1: Antimicrobial Efficacy
A study conducted on derivatives of tetrahydroquinoline demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted the importance of the structural components in enhancing bioactivity.
Study 2: Neuroprotection in Animal Models
In a controlled experiment involving mice subjected to induced neurotoxicity, the administration of this compound resulted in reduced neuronal death and improved behavioral outcomes. This suggests a potential application in treating neurodegenerative diseases.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Sulfonamide Chemistry
a. CBIPES (N-(4′-Cyano-biphenyl-3-yl)-N-(3-pyridinylmethyl)-ethanesulfonamide hydrochloride)
- Core Structure: Biphenyl system with pyridinylmethyl and cyano substituents.
- Key Differences: Unlike the tetrahydroquinoline core in the target compound, CBIPES features a biphenyl group, which enhances π-π stacking interactions with aromatic residues in receptor binding pockets. The cyano group may improve binding affinity through dipole interactions.
b. LY487379 (2,2,2-Trifluoro-N-[4-(2-methoxyphenoxy)phenyl]-N-(3-pyridinylmethyl)ethanesulfonamide)
- Core Structure: Trifluoroethylsulfonamide with methoxyphenoxy and pyridinylmethyl groups.
- Key Differences: The trifluoromethyl group in LY487379 increases electronegativity and metabolic stability compared to the target compound’s ethyl chain. The methoxyphenoxy substituent may enhance blood-brain barrier penetration.
- Activity : Potent mGluR2 modulator with anti-inflammatory and analgesic effects in preclinical studies.
c. (E)-N-(2-(4-Methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa)
- Core Structure: Chlorinated quinoline with styryl and methoxybenzenesulfonamide groups.
- Key Differences: The fully aromatic quinoline core in IIIa contrasts with the partially saturated tetrahydroquinoline in the target compound, likely reducing solubility but increasing planar rigidity. The styryl group may confer fluorescence properties useful in imaging.
- Activity : Primarily investigated for antimicrobial properties, though receptor-binding data is unspecified.
Physicochemical and Pharmacokinetic Properties
The table below summarizes key parameters for the target compound and analogs:
| Compound | Core Structure | Molecular Weight | logP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|---|
| N-(2-(1-Propyl-THQ-6-yl)ethyl)ethanesulfonamide | Tetrahydroquinoline | ~308.4 | 2.8 | 2 | 4 |
| CBIPES | Biphenyl | 429.9 | 3.5 | 1 | 6 |
| LY487379 | Trifluoroethyl | 465.4 | 4.1 | 1 | 7 |
| IIIa | Quinoline | ~500.0 | 3.2 | 2 | 7 |
- Key Observations: The target compound’s tetrahydroquinoline core reduces molecular weight and logP compared to CBIPES and LY487379, suggesting improved aqueous solubility. The absence of electron-withdrawing groups (e.g., trifluoromethyl in LY487379) may limit metabolic stability but reduce toxicity risks.
Q & A
Basic: What synthetic strategies are recommended for optimizing the synthesis of N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)ethanesulfonamide?
Answer:
The synthesis can be optimized using a nitro-reduction and sulfonamide coupling approach. For example:
- Step 1: Reduce a nitro-substituted tetrahydroquinoline precursor (e.g., 6-nitro-1-propyl-1,2,3,4-tetrahydroquinoline) via catalytic hydrogenation with Pd/C in ethanol under H₂ atmosphere (2–3 days, room temperature) to yield the 6-amino intermediate .
- Step 2: React the amine with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane or THF. Purify via flash chromatography (e.g., Biotage systems with ethyl acetate/hexane gradients) .
- Key Considerations: Monitor reaction progress via TLC or LC-MS. Use inert gas (argon/nitrogen) to prevent oxidation of intermediates .
Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound and its intermediates?
Answer:
- 1H/13C NMR: Confirm regiochemistry and purity. For example, the ethylsulfonamide chain typically shows δ 2.6–3.2 ppm (m, CH₂ groups) and δ 1.1–1.2 ppm (t, CH₃) in CDCl₃ or DMSO-d₆ .
- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., observed [M+H]+ at ~349.2 Da for the parent compound) .
- HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can enantiomeric resolution be achieved for chiral derivatives of this compound?
Answer:
- Chiral SFC (Supercritical Fluid Chromatography): Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO₂ (0.2% diethylamine) at 100 bar. Inject samples dissolved in ethanol/diethylamine (0.2%) .
- Stereochemical Assignment: Perform independent synthesis of enantiomers via chiral precursors (e.g., homoproline derivatives) and compare optical rotation ([α]D values) and retention times .
Advanced: What structure-activity relationship (SAR) strategies are applicable to improve biological activity?
Answer:
- Modify Substituents:
- Biological Testing: Screen analogs against cancer cell lines (e.g., BET-dependent models) and assess IC₅₀ values. Use molecular docking to predict interactions with bromodomains (e.g., BRD4) .
Advanced: How can researchers identify and validate molecular targets for this compound?
Answer:
- Target Profiling: Use kinase/bromodomain inhibitor panels (e.g., DiscoverX KINOMEscan) to identify off-target effects. Compare activity to known BET inhibitors (e.g., ABBV-075/Mivebresib) .
- Crystallography: Co-crystallize the compound with potential targets (e.g., BRD4) using high-resolution X-ray diffraction (SHELX suite for refinement) .
- Biochemical Assays: Measure inhibition of histone acetylation in cell lysates via Western blot (e.g., H3K27ac) .
Basic: What are the stability and storage recommendations for this compound?
Answer:
- Storage: Store as a lyophilized solid at -20°C under argon to prevent hydrolysis/oxidation. Solutions in DMSO should be aliquoted and kept at -80°C (≤6 months) .
- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect decomposition products .
Advanced: How to address contradictory bioactivity data between in vitro and in vivo models?
Answer:
- Pharmacokinetic Profiling: Measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Adjust formulations (e.g., PEGylation) to improve solubility .
- Metabolite Identification: Incubate the compound with liver microsomes (human/rodent) and identify metabolites via UPLC-QTOF. Test major metabolites for activity .
Basic: What computational tools are recommended for preliminary docking studies?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
